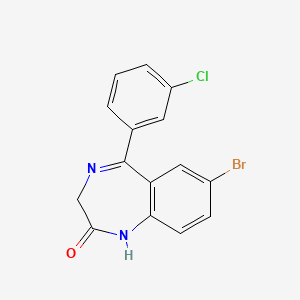

7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Overview

Description

This compound is a derivative of 1,2,4-triazole, a class of compounds known for their wide range of pharmacological activities . It is part of the 1,2,4-triazole Schiff base cyclic class .

Synthesis Analysis

A series of new 7-bromo-5-(2-chlorophenyl)-3-arylamino-1,2-dihydro-3H-1,4-benzodiazepine derivatives were synthesized . The synthesis of these compounds involved the reaction of hydrazine derivatives on acetylenic ketones, resulting in a mixture of two regioisomers .Molecular Structure Analysis

The structure of this compound was investigated using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was performed, supplemented by a Hirshfeld surfaces analysis . This approach was instrumental in visualizing and quantifying intermolecular interactions within the crystal structures .Chemical Reactions Analysis

The compound’s chemical reactivity properties were predicted using Conceptual DFT (CDFT), which provided global reactivity descriptors and local nucleophilic/electrophilic Parr functions . The aromatic character and π–π stacking ability were also evaluated .Physical And Chemical Properties Analysis

The compound has a melting point of 234 – 235°C . Its Proton Nuclear Magnetic Resonance (PMR) spectrum in CDCl3 shows an amide group at 11.01 (s, 1H); aromatic protons at 7.01 – 7.88 (m, 7H); imine proton at 6.82 – 6.79 (d, 1H, 3(NH)); and 5.16 – 5.13 (d, 1H, C(3)H) .Scientific Research Applications

Polymorphism Studies

Studies on the polymorphism of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, particularly phenazepam, reveal insights into the crystalline forms of this compound. The β-polymorph of phenazepam, obtained through cryomodification, showcases differences in dihedral angles between aromatic rings in α- and β-polymorphs, influencing the crystal structure and intermolecular hydrogen bonding patterns (Sergeev, Sergeev, Morosov, & Chernyshev, 2010).

Structural Modifications and Crystallography

Research into the structural modifications and crystallography of derivatives of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one reveals the impact of different alkyl substituents on molecular conformation and crystal assembly. Treatment with methyl or hexyl tosylate produces compounds with distinct molecular forms and intermolecular interactions, demonstrating the nuanced effects of structural changes on the physical properties of these derivatives (Kravtsov et al., 2012).

GABAA Receptor Modulation

Investigation into the modulation of GABA_A receptor-mediated currents by phenazepam and its metabolites on rat Purkinje neurons highlights the potential for therapeutic applications. Phenazepam and its hydroxylated metabolite enhance peak amplitudes of GABA-activated currents, suggesting roles as positive modulators of GABAA receptors. This effect is crucial for understanding the GABAergic effects of therapeutic doses of phenazepam (Kopanitsa, Zhuk, Zinkovsky, & Krishtal, 2001).

Microbiological Synthesis

The microbiological synthesis of 7-bromo-5-(o-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one using immobilized actinomycetes cells in poly(vinyl alcohol) presents a novel approach for producing this compound. This method, demonstrating a 15% yield, opens avenues for biosynthetic production processes, potentially offering a sustainable alternative to chemical synthesis (Davidenko & Zabolotskaya, 1981).

Alkylation Studies

Research on the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with alkyl tosylates contributes to our understanding of chemical reactions involving this compound. The study elucidates the formation of various derivatives through alkylation, providing insights into the reactivity and potential chemical transformations of this benzodiazepine derivative (Pavlovsky et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one are benzodiazepine, cholecystokinin (CCK), and bradykinin receptors . These receptors play a crucial role in various physiological processes, including anxiety regulation, convulsion control, and appetite modulation .

Mode of Action

The compound binds to the α2/α3-subunits of one GABAA receptor subtype . This binding is hypothesized to mediate the orexigenic (appetite-stimulating) effect of the compound . The compound’s interaction with benzodiazepine receptors in the brainstem parabrachial caudate nucleus, which transmits information regarding flavor to the thalamus flavor region, is probably involved in the manifestation of a hyperphagic effect .

Biochemical Pathways

The compound affects the biochemical pathways related to appetite regulation. It exhibits both orexigenic and anorexigenic effects at low doses . Synergism between cholecystokinin CCKA receptors, GABAA receptors, and leptin in the regulation of food intake has been reported .

Pharmacokinetics

The compound’s substantial effect on appetite in rats at low doses suggests it has good bioavailability .

Result of Action

The compound has a substantial effect on appetite in rats, exhibiting both orexigenic and anorexigenic effects at low doses . One of the synthesized compounds had anorexigenic activity comparable with that of the hormone leptin, which reduces the appetite and food intake .

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, there is significant potential for further exploration and development of new therapeutic possibilities . The compound’s influence on appetite in rats, exhibiting both orexigenic and anorexigenic effects at low doses, suggests potential applications in the treatment of disorders related to appetite and food intake .

properties

IUPAC Name |

7-bromo-5-(3-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLRKMVASWSSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495916 | |

| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

CAS RN |

65247-13-4 | |

| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

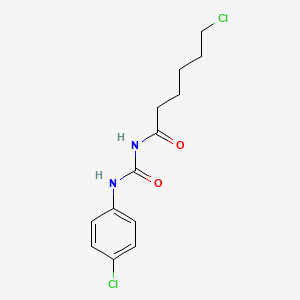

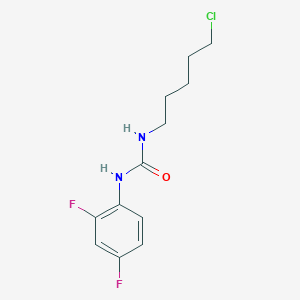

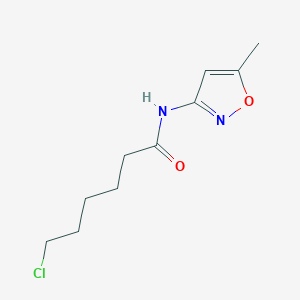

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B1659381.png)

![1,3,5-Trichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1659386.png)

![4-[2-(4-Ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1659391.png)

![2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate](/img/structure/B1659393.png)

![ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate](/img/structure/B1659394.png)

![ethyl 4-[2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate](/img/structure/B1659397.png)